molecular formula C5H5BrN2O B056594 2-Bromo-6-methoxypyrimidine CAS No. 944709-74-4

2-Bromo-6-methoxypyrimidine

Cat. No. B056594
M. Wt: 189.01 g/mol
InChI Key: OHOBULDCIMBMDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Bromo-6-methoxypyrimidine and its derivatives involves multiple steps, including bromination, methoxylation, and pyrimidine ring formation. For example, an efficient synthesis route for related compounds starts with the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective methoxylation and bromination processes to yield the desired products with significant regioselectivity and overall yield (Hirokawa, Horikawa, & Kato, 2000).

Molecular Structure Analysis

Quantum chemical calculations, including density functional theory (DFT), have been employed to elucidate the molecular structure and spectroscopic properties of pyrimidine derivatives similar to 2-Bromo-6-methoxypyrimidine. These studies provide insights into the optimized geometry, vibrational frequencies, and electronic properties, such as HOMO and LUMO energies, of these compounds. Moreover, NMR and UV-visible spectroscopy analyses contribute to a deeper understanding of their molecular characteristics (Prabavathi & Nilufer, 2015).

Chemical Reactions and Properties

2-Bromo-6-methoxypyrimidine participates in various chemical reactions, serving as a key intermediate. Its reactivity, particularly in palladium-catalysed cross-coupling reactions, allows for the synthesis of a wide range of substituted pyrimidine compounds, showcasing its utility in creating complex molecular structures (Goodby, Hird, Lewis, & Toyne, 1996).

Scientific Research Applications

Antiviral Activity

2-Bromo-6-methoxypyrimidine has been used in the synthesis of antiviral compounds. Specifically, it has been involved in the creation of 2,4-diamino-6-hydroxypyrimidines that are substituted at the 5-position. These derivatives have shown potential in inhibiting the replication of retroviruses in cell culture, demonstrating marked antiretroviral activity comparable to reference drugs like adefovir and tenofovir (Hocková et al., 2003).

Herbicidal Activity

The compound has also been used in the development of novel herbicides. Deuterium-substituted forms of 2-Bromo-6-methoxypyrimidine were synthesized for the quantitation of herbicide residues, demonstrating its significance in the agricultural sector (Yang Zheng-mi, 2014).

Synthesis of Hydroxypyrimidine

In the synthesis of 2-t-butyl-5-hydroxypyrimidine, 2-Bromo-6-methoxypyrimidine acts as an intermediate. The hydrolysis of 2-t-butyl-5-halopyrimidine, where halogen can be bromine or chlorine, with sodium methoxide in methanol is a critical step in the production of 2-t-butyl-5-hydroxypyrimidine (R. Pews, 1990).

Hydrogen Bonding and Tautomerization Studies

2-Bromo-6-methoxypyrimidine is also involved in the study of hydrogen bonding and amino-imino tautomerization in systems like 2-amino-6-methoxypyridine and 2-amino-4-methoxypyrimidine. These studies are crucial for understanding the chemical behavior of these compounds and their potential applications in various fields (T. Kitamura et al., 2007).

Safety And Hazards

The safety information for 2-Bromo-6-methoxypyrimidine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-bromo-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHOBULDCIMBMDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650103
Record name 2-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methoxypyrimidine

CAS RN

944709-74-4
Record name 2-Bromo-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-methoxypyrimidine
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